molecular formula C10H10N2O4 B2394905 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one CAS No. 2094204-72-3

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one

Cat. No.: B2394905
CAS No.: 2094204-72-3
M. Wt: 222.2
InChI Key: XXMWEORTULSPPN-UHFFFAOYSA-N
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Description

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic compound that contains an oxazolidinone ring substituted with a methyl group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one typically involves the reaction of 3-nitrobenzaldehyde with an appropriate amine and a carbonyl compound. One common method is the cyclization of 3-nitrobenzaldehyde with methylamine and ethyl chloroformate under basic conditions to form the oxazolidinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex . This action disrupts the bacterial cell’s ability to produce essential proteins, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-4-(3-aminophenyl)-1,3-oxazolidin-2-one: A reduced form of the compound with an amino group instead of a nitro group.

    4-Methyl-4-(3-chlorophenyl)-1,3-oxazolidin-2-one: A derivative with a chloro group instead of a nitro group.

Uniqueness

4-Methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity.

Properties

IUPAC Name

4-methyl-4-(3-nitrophenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-10(6-16-9(13)11-10)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMWEORTULSPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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